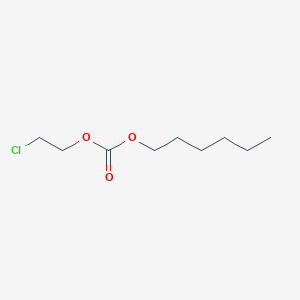
2-Chloroethyl hexyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl hexyl carbonate is an organic compound with the molecular formula C9H17ClO3 It is a carbonate ester derived from 2-chloroethanol and hexanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroethyl hexyl carbonate can be synthesized through the reaction of 2-chloroethanol with hexanol in the presence of a carbonate source. The reaction typically involves the use of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the carbonate ester. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroethyl hexyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloroethanol and hexanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonates or reduction to yield alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted carbonates.
Hydrolysis: 2-Chloroethanol and hexanol.
Oxidation and Reduction: Corresponding carbonates and alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl hexyl carbonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential use in the development of drug delivery systems due to its ability to form stable esters.
Materials Science: Utilized in the production of polymers and coatings with specific properties.
Industrial Applications: Employed in the manufacture of specialty chemicals and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloroethyl hexyl carbonate involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the nucleophile. The chloro group also makes it susceptible to substitution reactions, which can be exploited in synthetic chemistry.
Molecular Targets and Pathways:
Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles.
Substitution Reactions: The chloro group can be replaced by various nucleophiles, leading to diverse chemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloroethyl hexyl carbonate can be compared with other similar compounds such as:
2-Chloroethyl ethyl carbonate: Similar reactivity but different alkyl chain length.
2-Chloroethyl methyl carbonate: Shorter alkyl chain, leading to different physical properties.
Hexyl carbonate: Lacks the chloro group, resulting in different reactivity and applications.
Uniqueness: The presence of both the chloro group and the hexyl chain in this compound provides a unique combination of reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
83498-71-9 |
|---|---|
Molekularformel |
C9H17ClO3 |
Molekulargewicht |
208.68 g/mol |
IUPAC-Name |
2-chloroethyl hexyl carbonate |
InChI |
InChI=1S/C9H17ClO3/c1-2-3-4-5-7-12-9(11)13-8-6-10/h2-8H2,1H3 |
InChI-Schlüssel |
JWJZZDQNTHWDTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



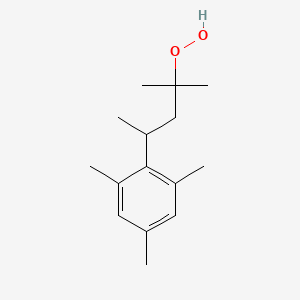
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
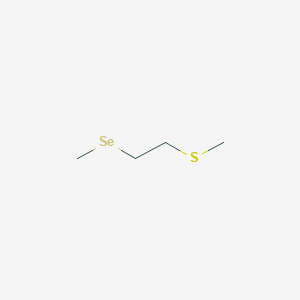
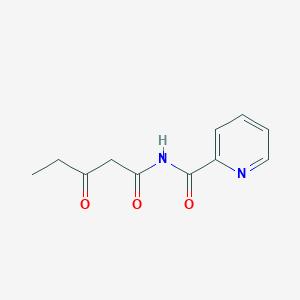
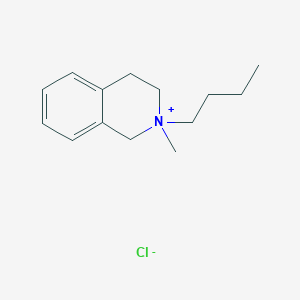
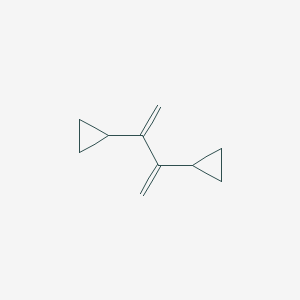
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
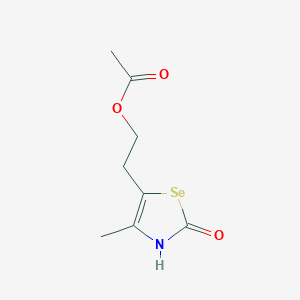
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
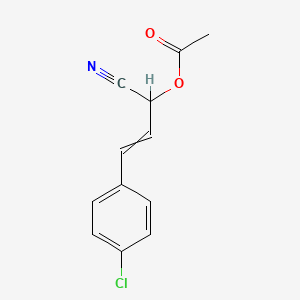

![6-[5-(Benzylamino)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14416409.png)
![3-[(E)-(4-Methyl-1,3-thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14416410.png)
